ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound belonging to the class of triazole derivatives. Its intricate structure, featuring both triazine and triazole rings, along with aromatic amines, indicates significant potential in diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate generally involves multi-step reactions:
Formation of the Triazine Core: : Reacting cyanuric chloride with ethyl aniline under controlled temperature conditions.
Triazole Formation: : Subsequent reaction of the triazine derivative with ethyl hydrazine leads to the formation of the 1,2,3-triazole ring.
Carboxylation: : Finally, introducing an ethyl ester group forms the carboxylate structure.
Industrial Production Methods
Industrial production might involve optimization of reaction conditions to maximize yield and minimize by-products. Methods like continuous flow synthesis, use of catalysts, and scaling the reaction in large reactors could be employed to make this compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: : Reduction, using agents such as lithium aluminum hydride, can affect the aromatic amine groups.
Substitution: : The presence of aromatic rings allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mild acidic conditions.
Reduction: : Lithium aluminum hydride, anhydrous conditions.
Substitution: : Halogenating agents, nucleophiles like alkoxides.
Major Products Formed
Oxidation might yield hydroxyl derivatives.
Reduction could produce amines with altered oxidation states.
Substitution can lead to derivatives with various functional groups added to the aromatic rings.
Scientific Research Applications
Chemistry
This compound is studied for its reactivity and stability, making it a valuable subject in synthetic organic chemistry.
Biology
Its potential interactions with biological macromolecules are investigated, looking into its possible use as a ligand in enzyme studies or as a probe in molecular biology.
Medicine
Research is being conducted into its potential use as a pharmaceutical intermediate or even as a drug candidate due to its complex structure and functional versatility.
Industry
Used in material science for developing novel polymers, due to its structural rigidity and functional group diversity.
Mechanism of Action
Molecular Targets
Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate interacts with enzymes and receptors in biological systems, likely targeting catalytic sites or binding pockets, altering activity.
Pathways Involved
Its mechanism can involve pathways like signal transduction, enzyme inhibition, or protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-{4,6-bis[phenyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Highlighting Uniqueness
Compared to similar compounds, this compound boasts a unique set of reactive sites and steric effects due to its specific ethyl and phenyl substitutions on the triazine ring.
Properties
IUPAC Name |
ethyl 1-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-5-31(19-14-10-8-11-15-19)23-26-24(32(6-2)20-16-12-9-13-17-20)28-25(27-23)33-18(4)21(29-30-33)22(34)35-7-3/h8-17H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCYSJTWJTSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C(=C(N=N3)C(=O)OCC)C)N(CC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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